Evomonoside

Vue d'ensemble

Description

Evomonoside is a natural product isolated from the leaves of the plant Evodia rutaecarpa, a member of the Rutaceae family. It has been studied extensively for its potential pharmacological and medicinal properties. The compound has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, and anti-diabetic activities. It has also been suggested to modulate the immune system and to have neuroprotective effects. This compound has been studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.

Applications De Recherche Scientifique

Understanding Evomonoside in Extracellular Vesicles Research

Extracellular vesicles (EVs), including exosomes and microvesicles, have emerged as significant mediators of intercellular communication. Researchers like Wiklander et al. (2015) have extensively studied the biodistribution of EVs, finding that they accumulate differently based on cell origin, and can target specific tissues including tumors when modified with specific targeting moieties (Wiklander et al., 2015). Similarly, Vader et al. (2016) highlighted the potential of EVs in drug delivery, emphasizing their ability to overcome natural barriers and possess intrinsic cell targeting properties (Vader et al., 2016).

Role in Cancer and Regenerative Medicine

The role of EVs in cancer therapy and regenerative medicine is a growing area of interest. Armstrong et al. (2017) discussed how EVs can be chemically or biologically modified to enhance their therapeutic capability, including for cancer treatment (Armstrong et al., 2017). Additionally, the work by Fais et al. (2016) suggests that EVs can be used in immune therapy, vaccination trials, and drug delivery, leveraging their biocompatible and stable nature (Fais et al., 2016).

Advances in Extracellular Vesicle Research

György et al. (2015) provided an updated perspective on the use of EVs for therapeutic applications, outlining strategies for loading cargoes into EVs and promoting their stability and targeted delivery (György et al., 2015). In a similar vein, Fuster-Matanzo et al. (2015) emphasized the potential of EVs in regenerative medicine, discussing their roles as unmodified agents or as carriers for targeted drug delivery (Fuster-Matanzo et al., 2015).

Synthesis and Application

Pal'yants et al. (2004) conducted a study on the partial syntheses of this compound, along with convallatoxin and periplorhamnoside, by condensing acetylated L-rhamnopyranose orthoacetate with appropriate aglycones (Pal'yants et al., 2004). This research contributes to the broader understanding of this compound's potential applications in scientific research.

Mécanisme D'action

Target of Action

Evomonoside is a cardenolide glycoside . Its primary target is the Na+/K±ATPase enzyme , which is responsible for maintaining the sodium and potassium gradients across the cell plasma membrane, an essential process for mammalian cell survival .

Mode of Action

This compound interacts with its target, the Na+/K±ATPase enzyme, by inhibiting its function . This inhibition disrupts the sodium and potassium ion balance across the cell membrane, leading to changes in the cell’s homeostasis .

Biochemical Pathways

It is known that the inhibition of na+/k±atpase can affect various cellular processes, including signal transduction, ion transport, and cell volume regulation .

Result of Action

The inhibition of Na+/K±ATPase by this compound can lead to cell death, particularly in cancer cells . This is because the disruption of ion balance can trigger apoptosis, or programmed cell death . Therefore, this compound has potential as an anticancer agent .

Analyse Biochimique

Biochemical Properties

Evomonoside interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit protective effects against H2O2-induced cardiotoxicity . This suggests that this compound may interact with enzymes and proteins involved in oxidative stress pathways.

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to suppress cell proliferation in a concentration-dependent manner . It also induces apoptosis, associated with the breakdown of mitochondrial membrane potential and activation of caspases -8 and -9 .

Molecular Mechanism

Its apoptotic induction suggests that it may bind to certain biomolecules, leading to the activation of caspases and changes in gene expression

Temporal Effects in Laboratory Settings

Its observed effects on cell proliferation and apoptosis suggest that it may have long-term effects on cellular function .

Metabolic Pathways

As a cardenolide glycoside, it is likely to be involved in steroid metabolism .

Subcellular Localization

Given its effects on mitochondrial membrane potential, it may be localized to the mitochondria

Propriétés

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O8/c1-15-23(31)24(32)25(33)26(36-15)37-18-6-9-27(2)17(13-18)4-5-21-20(27)7-10-28(3)19(8-11-29(21,28)34)16-12-22(30)35-14-16/h12,15,17-21,23-26,31-34H,4-11,13-14H2,1-3H3/t15-,17+,18-,19+,20-,21+,23-,24+,25+,26-,27-,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMLFJWIKARBFW-BKKMTDGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318097 | |

| Record name | Evomonoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

508-93-0 | |

| Record name | Evomonoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=508-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Evomonoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,5β)-3-[(6-deoxy-α-L-mannopyranosyl)oxy]-14-hydroxycard-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

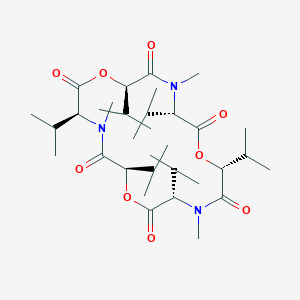

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

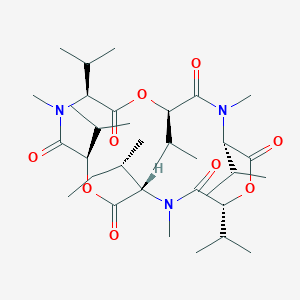

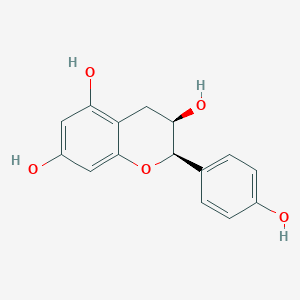

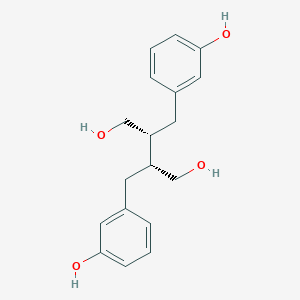

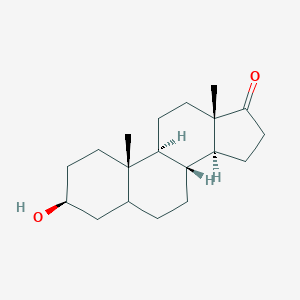

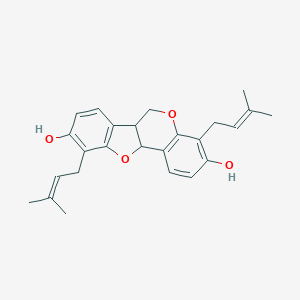

Feasible Synthetic Routes

Q & A

Q1: What is the primary biological activity reported for Evomonoside?

A1: this compound has been identified as a cardiac glycoside with demonstrated antiherpetic activity. Specifically, it exhibits moderate activity against herpes simplex virus types I and II in inactivation assays. []

Q2: In which plant species has this compound been discovered?

A2: this compound has been isolated from several plant species, including:

Q3: Has the structure of this compound been elucidated, and if so, what is known about it?

A4: Yes, the structure of this compound has been determined using spectroscopic techniques. Although the specific spectroscopic data isn't provided in the given abstracts, studies utilizing NMR, MS, IR, and UV have confirmed its structure. [] It is characterized as a digitoxigenin derivative. [] Further details on its structure can be found in the cited research articles.

Q4: Are there any known synthetic routes to obtain this compound?

A5: Yes, partial syntheses of this compound have been achieved through glycosylation of cardenolides. [] This suggests the possibility of chemically synthesizing this compound, which could be beneficial for obtaining larger quantities for research purposes or exploring structural modifications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.